molecular formula C10H15NO2 B13657812 (R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

(R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine

Cat. No.: B13657812
M. Wt: 181.23 g/mol
InChI Key: HNSSQJYZMYXKDY-JTQLQIEISA-N
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Description

®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant importance in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of various active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases like ATA-025. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. For instance, optimal conditions might be 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .

Industrial Production Methods

Industrial production of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine often involves similar enzymatic processes but on a larger scale. The process parameters are optimized to achieve maximum conversion and yield. The use of biocatalysts in such processes ensures high enantiomeric purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in neurotransmitter pathways, affecting neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its high enantiomeric purity and specific chiral properties, making it valuable in enantioselective synthesis and pharmaceutical applications. Its ability to selectively interact with molecular targets sets it apart from other similar compounds .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R)-2-methoxy-1-(3-methoxyphenyl)ethanamine

InChI

InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1

InChI Key

HNSSQJYZMYXKDY-JTQLQIEISA-N

Isomeric SMILES

COC[C@@H](C1=CC(=CC=C1)OC)N

Canonical SMILES

COCC(C1=CC(=CC=C1)OC)N

Origin of Product

United States

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